molecular formula C12H16N4O B7839935 1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride

1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride

Cat. No.: B7839935
M. Wt: 232.28 g/mol
InChI Key: HMPZSUGJZJNRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride is a spirocyclic compound featuring a piperidine ring fused to a pyrido[2,3-d]pyrimidinone core via a spiro junction. The methyl group at the 1'-position and the hydrochloride salt enhance its solubility and stability, making it suitable for pharmaceutical applications. The compound is commercially available (CAS: 850021-30-6), indicating established synthetic routes and industrial relevance .

Properties

IUPAC Name

1-methylspiro[3H-pyrido[2,3-d]pyrimidine-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-16-10-9(3-2-6-14-10)11(17)15-12(16)4-7-13-8-5-12/h2-3,6,13H,4-5,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPZSUGJZJNRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)NC13CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique spirocyclic structure that combines a piperidine ring with a pyrido[2,3-d]pyrimidine moiety. This structural configuration is hypothesized to contribute to its biological activities.

1. Kinase Inhibition

Recent studies have indicated that compounds with similar structural frameworks exhibit inhibitory activity against various kinases, notably GSK-3β and IKK-β. For instance, compounds derived from the pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit GSK-3β with IC50 values ranging from 10 nM to over 1 µM depending on specific substitutions on the scaffold .

CompoundKinase TargetIC50 (nM)
Compound AGSK-3β10
Compound BIKK-β405
Compound CROCK-11760

2. Anti-inflammatory Effects

In models of inflammation induced by lipopolysaccharides (LPS), compounds similar to 1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride have demonstrated the ability to suppress nitric oxide (NO) production and reduce pro-inflammatory cytokine levels. This suggests a potential role in treating inflammatory diseases .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) reveal that some derivatives of the spirocyclic compound do not significantly decrease cell viability at concentrations up to 10 µM. This is critical for assessing the therapeutic window of these compounds in clinical applications .

Case Study 1: GSK-3β Inhibition

A study evaluated several spirocyclic analogs for their ability to inhibit GSK-3β. The most potent inhibitor exhibited an IC50 of 10 nM, demonstrating significant promise for further development as a therapeutic agent in conditions such as Alzheimer's disease where GSK-3β plays a crucial role.

Case Study 2: Anti-inflammatory Activity

In another investigation, spirocyclic compounds were tested in an LPS-induced inflammation model. The results showed a marked reduction in NO production, indicating that these compounds could be beneficial in managing chronic inflammatory conditions.

Research Findings

Research has consistently shown that modifications to the piperidine and pyrimidine rings can significantly affect the biological activity of these compounds. For example, substituents that enhance hydrogen bonding capabilities tend to increase kinase inhibition potency. Conversely, larger substituents may hinder activity due to steric effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related spiropiperidine derivatives, emphasizing substituents, synthesis, and physicochemical properties:

Compound Name Structural Features Key Substituents Synthesis Yield Melting Point (°C) Biological Activity/Notes References
1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one HCl Piperidine-pyrido[2,3-d]pyrimidinone spiro system Methyl, hydrochloride Not reported Not reported Commercial; potential antimicrobial/anticancer
Compound 4h (1-Methyl-4-(3-nitrophenyl)pyrrolo-spiro-oxindole-piperidinone) Pyrrolo-oxindole-piperidinone spiro system 3-Nitrophenyl Not reported 185–186 Characterized via IR/NMR; no reported bioactivity
Compound 12 (1’-Cyclopropyl-4-methyl-spiro-pyridine-pyrido-pyrimidine) Pyridine-pyrido[2,3-d]pyrimidine spiro system Cyclopropyl, methyl 7% Not reported Low yield; X-ray data available
SalA-VS-08 (4'-(Cyclopropylmethyl)-spiro-piperidine-pyrazolo-pyrimidinone) Piperidine-pyrazolo[1,5-a]pyrimidinone spiro system Cyclopropylmethyl, 3-fluorobenzoyl Not reported Not reported Kappa-opioid receptor agonist
Compound 54m (8-Substituted pyrido-pyrimidinone) Pyrido[3,4-d]pyrimidinone with piperidine-ethyl-pyrazole 2,4-Difluorophenyl, ethyl-pyrazole 42% Not reported Potent cell activity; NMR in MeOH-d4
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one Piperidine-pyrido[2,3-d][1,3]oxazine spiro system None Not reported Not reported Supplier-listed; no bioactivity data

Key Observations:

Structural Diversity: The target compound’s pyrido[2,3-d]pyrimidinone core distinguishes it from analogs with oxindole (4h), pyrazolo-pyrimidine (SalA-VS-08), or quinoline () systems. These structural differences influence electronic properties, solubility, and target selectivity. Substituents like methyl (target compound) vs. cyclopropyl (Compound 12) or nitrophenyl (4h) modulate lipophilicity and steric effects .

Synthesis Efficiency :

  • The target compound’s commercial availability contrasts with low-yield analogs like Compound 12 (7%), suggesting optimized protocols for the former .
  • Hydrochloride salt formation (target compound) enhances aqueous solubility compared to neutral spiro derivatives (e.g., 4h–4k) .

Biological Relevance: Pyrido-pyrimidinones are associated with antimicrobial and anticancer activities, as seen in related scaffolds () . SalA-VS-08’s opioid activity highlights the pharmacological versatility of spiropiperidines, though the target compound’s specific applications remain unexplored .

Physicochemical Properties :

  • Melting points for aryl-substituted analogs (4h–4k: 169–188°C) suggest that the target compound’s hydrochloride form likely has higher thermal stability .
  • The ethyl-pyrazole substituent in Compound 54m may improve cell permeability compared to the target’s simpler methyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.